Dacliximab
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclizumab is a humanized monoclonal antibody that targets CD25, the alpha subunit of the high-affinity interleukin-2 receptor. It was initially approved by the US Food and Drug Administration in 1997 for the prevention of rejection in renal transplant patients . Daclizumab has also been used in the treatment of relapsing-remitting multiple sclerosis .
Preparation Methods
Daclizumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable host cell, such as Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody . The antibody is subsequently purified using a series of chromatography steps to ensure high purity and yield .
Chemical Reactions Analysis
Daclizumab, being a monoclonal antibody, primarily undergoes protein-specific reactions rather than small molecule chemical reactions. It can be subject to oxidation, reduction, and glycosylation modifications. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and glycosylation enzymes . The major products formed from these reactions are modified forms of the antibody with altered biological activity .
Scientific Research Applications
Daclizumab has been extensively studied for its applications in immunology and neurology. In immunology, it has been used to prevent organ rejection in transplant patients by inhibiting the activation of T cells . In neurology, it has shown efficacy in reducing the frequency of relapses in patients with multiple sclerosis by modulating the immune response . Additionally, daclizumab has been investigated for its potential use in treating other autoimmune diseases and certain types of cancer .
Mechanism of Action
Daclizumab exerts its effects by binding to CD25, the alpha subunit of the high-affinity interleukin-2 receptor on the surface of activated T cells . This binding prevents interleukin-2 from interacting with its receptor, thereby inhibiting the proliferation and activation of T cells . Daclizumab also increases the availability of interleukin-2 for binding to intermediate-affinity receptors on natural killer cells, leading to their expansion and enhanced immune regulation .
Comparison with Similar Compounds
Daclizumab is similar to other monoclonal antibodies that target the interleukin-2 receptor, such as basiliximab . daclizumab is unique in its ability to modulate both T cells and natural killer cells, providing a broader immunomodulatory effect . Other similar compounds include tocilizumab and rituximab, which target different components of the immune system but share the common goal of modulating immune responses .
Properties
CAS No. |
152923-56-3 |
---|---|
Molecular Formula |
C9H13ClFNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.